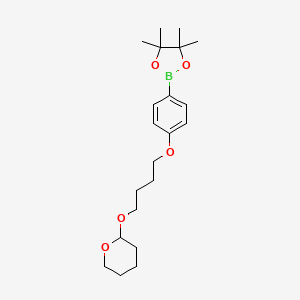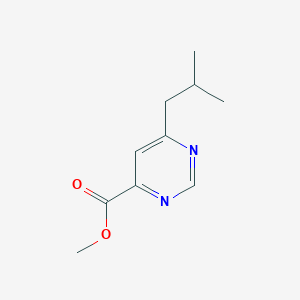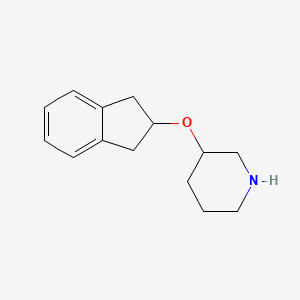![molecular formula C18H24N6O7S2 B1472779 4-[2-[6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonic acid;azane](/img/structure/B1472779.png)
4-[2-[6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonic acid;azane
Übersicht
Beschreibung
PSB 0777 Ammoniumsalz ist ein potenter, vollwertiger Agonist des Adenosin-A2A-Rezeptors. Es weist eine hohe Selektivität für Adenosin-A2A-Rezeptoren gegenüber anderen Adenosin-Rezeptorsubtypen wie A1, A2B und A3-Rezeptoren auf . Diese Verbindung wurde aufgrund ihrer Fähigkeit, verschiedene physiologische Prozesse über den Adenosin-A2A-Rezeptor-Signalweg zu modulieren, in der wissenschaftlichen Forschung weit verbreitet eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PSB 0777 Ammoniumsalz umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, 4-[2-[(6-Amino-9-beta-D-ribofuranosyl-9H-purin-2-yl)thio]ethyl]benzolsulfonsäure . Die wichtigsten Schritte umfassen:
Bildung des Purin-Kerns: Dies beinhaltet die Reaktion geeigneter Ribofuranosyl-Derivate mit Thiol-haltigen Verbindungen unter kontrollierten Bedingungen.
Sulfonierung: Die Einführung der Sulfonsäuregruppe wird durch Sulfonierungsreaktionen mit Reagenzien wie Schwefeltrioxid oder Chlorsulfonsäure erreicht.
Bildung des Ammoniumsalzes: Der letzte Schritt umfasst die Neutralisation der Sulfonsäure mit Ammoniumhydroxid, um das Ammoniumsalz zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von PSB 0777 Ammoniumsalz folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zu den wichtigsten Aspekten gehören:
Reaktionstemperatur und -zeit: Optimierung dieser Parameter, um die Ausbeute zu maximieren.
Reinigung: Einsatz von Techniken wie Kristallisation, Filtration und Chromatographie, um eine hohe Reinheit zu erzielen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
PSB 0777 Ammoniumsalz unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, was möglicherweise die Aktivität der Verbindung verändert.
Substitution: Die Sulfonsäuregruppe kann Substitutionsreaktionen mit Nukleophilen eingehen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Nukleophile wie Amine und Thiole werden üblicherweise in Substitutionsreaktionen verwendet.
Wichtigste gebildete Produkte
Oxidierte Derivate: Diese Produkte entstehen durch Oxidation des Purin-Kerns oder der Sulfonsäuregruppe.
Reduzierte Derivate: Reduktionsreaktionen können zur Bildung von Amin- oder Alkohol-Derivaten führen.
Substituierte Derivate: Substitutionsreaktionen können je nach verwendetem Nukleophil eine Vielzahl von Produkten liefern.
Wissenschaftliche Forschungsanwendungen
PSB 0777 Ammoniumsalz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Werkzeugverbindung zur Untersuchung von Adenosin-A2A-Rezeptor-Wechselwirkungen und Signalwegen.
Biologie: Untersucht auf seine Rolle bei der Modulation der Neurotransmission und synaptischen Plastizität.
Medizin: Erfunden für potenzielle therapeutische Anwendungen bei neurodegenerativen Erkrankungen, Herz-Kreislauf-Erkrankungen und entzündlichen Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Adenosin-Rezeptoren abzielen
Wirkmechanismus
PSB 0777 Ammoniumsalz übt seine Wirkung aus, indem es an Adenosin-A2A-Rezeptoren bindet und diese aktiviert. Diese Aktivierung führt zur Modulation verschiedener intrazellulärer Signalwege, einschließlich der Produktion von cyclischem Adenosinmonophosphat (cAMP) und der Aktivierung der Proteinkinase A (PKA) . Die Selektivität der Verbindung für Adenosin-A2A-Rezeptoren gegenüber anderen Subtypen stellt gezielte Wirkungen sicher, was sie zu einem wertvollen Werkzeug in der Forschung macht .
Wirkmechanismus
PSB 0777 ammonium salt exerts its effects by binding to and activating adenosine A2A receptors. This activation leads to the modulation of various intracellular signaling pathways, including cyclic adenosine monophosphate (cAMP) production and protein kinase A (PKA) activation . The compound’s selectivity for adenosine A2A receptors over other subtypes ensures targeted effects, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
CGS 21680: Ein weiterer Adenosin-A2A-Rezeptor-Agonist mit ähnlicher Selektivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.
NECA (5’-N-Ethylcarboxamidoadenosin): Ein nicht-selektiver Adenosin-Rezeptor-Agonist, der mehrere Adenosin-Rezeptorsubtypen aktiviert.
Regadenoson: Ein selektiver Adenosin-A2A-Rezeptor-Agonist, der klinisch als pharmakologisches Stressmittel in der Myokard-Perfusionsbildgebung eingesetzt wird
Einzigartigkeit
PSB 0777 Ammoniumsalz ist aufgrund seiner hohen Selektivität für Adenosin-A2A-Rezeptoren und seiner potenten agonistischen Aktivität einzigartig. Dies macht es besonders nützlich in Forschungsumgebungen, in denen eine selektive Aktivierung von Adenosin-A2A-Rezeptoren erforderlich ist .
Eigenschaften
IUPAC Name |
4-[2-[6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylethyl]benzenesulfonic acid;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O7S2.H3N/c19-15-12-16(23(8-20-12)17-14(26)13(25)11(7-24)30-17)22-18(21-15)31-6-5-9-1-3-10(4-2-9)32(27,28)29;/h1-4,8,11,13-14,17,24-26H,5-7H2,(H2,19,21,22)(H,27,28,29);1H3/t11-,13-,14+,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQGFWKUGKSGCZ-VSAOVUCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)S(=O)(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)O)N)S(=O)(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B1472698.png)

![{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid](/img/structure/B1472702.png)

![[6-Chloro-4-(2,2-dimethyl-propionylamino)-pyridin-3-yl]-oxoacetic acid ethyl ester](/img/structure/B1472707.png)
![hexahydrofuro[3,4-c]pyridin-5(3H)-amine](/img/structure/B1472708.png)
![N-[5-Nitro-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B1472709.png)



![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472716.png)


